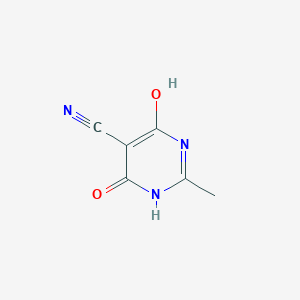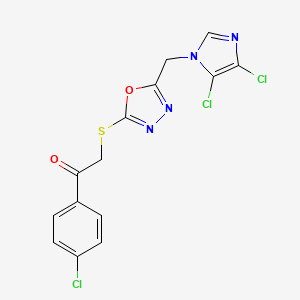
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position, making it a unique and valuable molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This process includes a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing costs. Current methods involve the use of advanced organic synthesis techniques and specialized reagents to ensure high enantioselectivity and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid: A phosphothreonine mimetic used in peptide synthesis.
Uniqueness
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule for various scientific applications .
Propiedades
Fórmula molecular |
C4H7F2NO3 |
|---|---|
Peso molecular |
155.10 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2+/m0/s1 |
Clave InChI |
JAOZCNCICCFCIX-NHYDCYSISA-N |
SMILES isomérico |
[C@@H]([C@@H](C(=O)O)N)(C(F)F)O |
SMILES canónico |
C(C(C(=O)O)N)(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



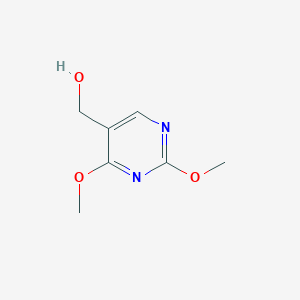

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
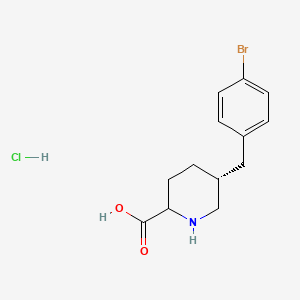

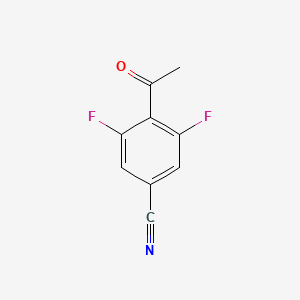


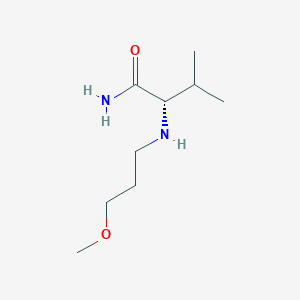
![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
